Sp-5,6-DCI-cBiMPS

Catalog No.
S12796199
CAS No.
M.F
C12H11Cl2N2O5PS
M. Wt
397.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sp-5,6-DCI-cBiMPS

Product Name

Sp-5,6-DCI-cBiMPS

IUPAC Name

7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol

Molecular Formula

C12H11Cl2N2O5PS

Molecular Weight

397.2 g/mol

InChI

InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H

InChI Key

NCXQEYBSXYJLGP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O

"Sp-5,6-Dichloro-1-Beta-D-Ribofuranosyl-Benzimidazole-3’,5’-Monophosphorothioate," commonly referred to hereafter as "the compound," is a synthetic analog of cyclic adenosine monophosphate (cAMP) . This compound is characterized by the replacement of the adenine moiety in cAMP with a highly lipophilic modified benzimidazole ring system. Additionally, the axial exocyclic oxygen atom in the cyclic phosphate moiety is substituted with sulfur, making it a monophosphorothioate.

2.

, each modifying its structure and functionality. These include:

  • Oxidation: Under specific conditions, the compound can be oxidized, potentially altering its electronic properties and reactivity.
  • Reduction: Reduction reactions can modify the benzimidazole ring system, affecting its ability to bind to certain targets like protein kinase A (PKA).
  • Substitution: Substitution reactions can occur at the chlorine atoms on the benzimidazole ring, allowing for further derivatization and tailoring of the compound’s properties.

These modifications enable researchers to tailor the compound for specific applications while maintaining its potency and specificity.

3.

The compound exhibits potent and specific biological activities primarily centered around its role as an activator of PKA. Here are some key aspects of its biological activity:

  • Activation of Protein Kinase A (PKA): By binding to the regulatory subunits of PKA, the compound triggers the release and subsequent activation of the catalytic subunits. This activation leads to the phosphorylation of various target proteins, influencing cellular processes such as gene expression, metabolism, and cell proliferation .
  • Cellular Signaling Pathways: The compound effectively distinguishes between cAMP and guanosine monophosphate (cGMP) signaling pathways, providing valuable tools for studying these distinct biochemical cascades .
  • Pharmacological Effects: In experimental settings, particularly using human platelets, the compound mimics the action of prostaglandin E1, inhibiting platelet activation and preventing aggregation triggered by thrombin .

Its high lipophilicity and resistance to hydrolysis by phosphodiesterases enhance its effectiveness as a stable activator within cellular environments .

4.

The synthesis of "Sp-5,6-Dichloro-1-Beta-D-Ribofuranosyl-Benzimidazole-3’,5’-Monophosphorothioate" involves a series of complex chemical transformations starting from cyclic AMP. Key steps include:

  • Modification of Adenine Moiety: The adenine group in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system.
  • Replacement of Oxygen Atom: The axial exocyclic oxygen atom in the cyclic phosphate moiety is substituted with sulfur, converting it into a monophosphorothioate.

Industrial production methods involve crystallization or lyophilization of the sodium salt form, ensuring long-term stability when stored in freezed-dried form.

5.

Given its unique properties, the compound finds extensive use across multiple fields:

  • Scientific Research: It serves as a powerful tool for investigating cAMP-dependent protein kinase pathways and signal transduction mechanisms in biology and chemistry.
  • Medical Investigations: Potential therapeutic applications exist in treating various diseases, including cancers and cardiovascular disorders, where modulation of cAMP levels may offer beneficial outcomes.
  • Drug Development: Its specificity makes it useful in developing targeted therapies aimed at cAMP-dependent pathways, contributing to novel drug discovery efforts.

6.

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

395.9503350 g/mol

Monoisotopic Mass

395.9503350 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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